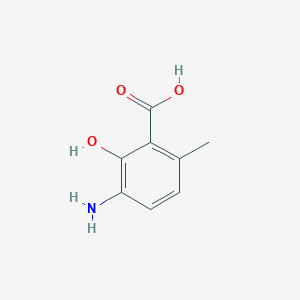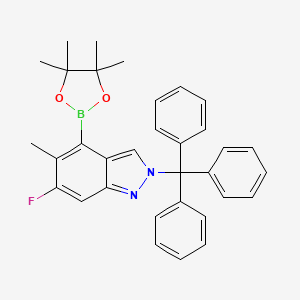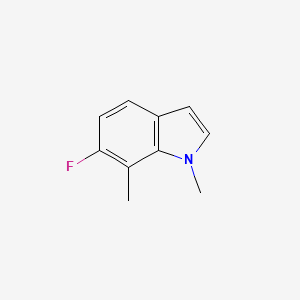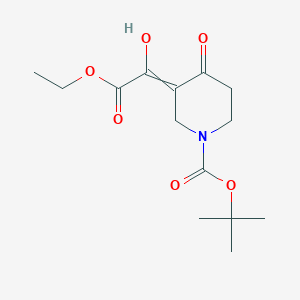
Antistaphylococcal agent 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antistaphylococcal agent 2 is a compound known for its potent activity against Staphylococcus aureus, a common pathogen responsible for various infections. This compound is particularly significant due to its ability to combat antibiotic-resistant strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antistaphylococcal agent 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a zinc metalloenzyme, which facilitates the cleavage of glycine-glycine bonds unique to the Staphylococcus aureus cell wall . The reaction conditions typically include a controlled pH and temperature to ensure the stability and activity of the enzyme.
Industrial Production Methods
Industrial production of this compound often utilizes recombinant DNA technology to produce the enzyme in large quantities. This method involves the insertion of the gene encoding the enzyme into a suitable host, such as Escherichia coli, which then produces the enzyme through fermentation . The enzyme is subsequently purified using techniques such as cation-exchange chromatography.
化学反应分析
Types of Reactions
Antistaphylococcal agent 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound.
科学研究应用
Antistaphylococcal agent 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme-substrate interactions and reaction mechanisms.
Biology: Employed in research on bacterial cell wall synthesis and degradation.
Industry: Utilized in the development of new antimicrobial agents and disinfectants.
作用机制
The mechanism of action of antistaphylococcal agent 2 involves the inhibition of cell wall synthesis in Staphylococcus aureus. The compound specifically targets the glycine-glycine bonds in the bacterial cell wall, leading to cell lysis and death . This action is facilitated by the enzyme’s ability to bind to and cleave these bonds, disrupting the structural integrity of the cell wall.
相似化合物的比较
Similar Compounds
Similar compounds to antistaphylococcal agent 2 include:
Lysostaphin: Another enzyme with a similar mechanism of action, targeting the glycine-glycine bonds in the Staphylococcus aureus cell wall.
Mupirocin: An antibiotic that inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase.
Nisin: A lantibiotic with potent activity against Gram-positive bacteria, including Staphylococcus aureus.
Uniqueness
This compound is unique due to its specific targeting of glycine-glycine bonds in the bacterial cell wall, which is not a common target for many other antimicrobial agents. This specificity allows it to be highly effective against Staphylococcus aureus, including antibiotic-resistant strains .
属性
分子式 |
C23H21N5O5 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC 名称 |
6-amino-3-methyl-1-(pyridine-4-carbonyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21N5O5/c1-12-18-19(14-9-16(30-2)20(32-4)17(10-14)31-3)15(11-24)21(25)33-23(18)28(27-12)22(29)13-5-7-26-8-6-13/h5-10,19H,25H2,1-4H3 |
InChI 键 |
CYHSJEHHDHCUIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13917104.png)
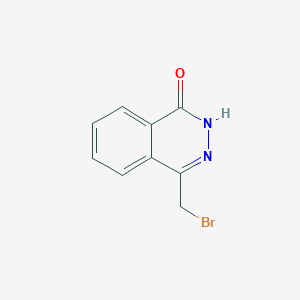
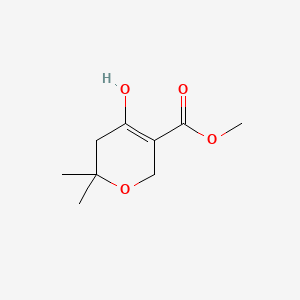
![O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13917136.png)

![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
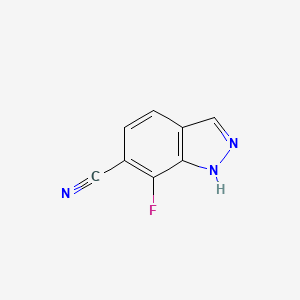
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)

